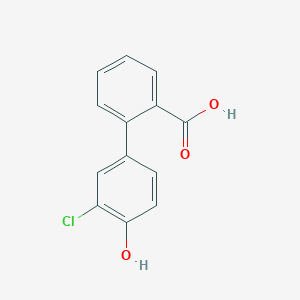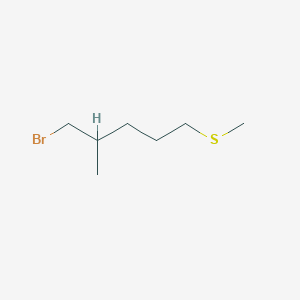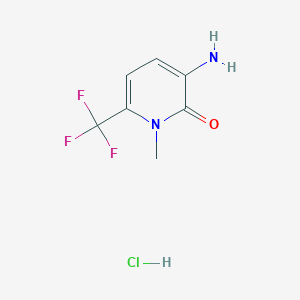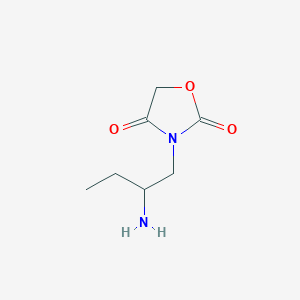![molecular formula C8H18N2 B13201846 [(Azetidin-2-yl)methyl]diethylamine](/img/structure/B13201846.png)
[(Azetidin-2-yl)methyl]diethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Azetidin-2-yl)methyl]diethylamine is a chemical compound with the molecular formula C8H18N2 It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: [(Azetidin-2-yl)methyl]diethylamine can be synthesized through several methods. One common approach involves the reaction of azetidine with diethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where azetidine and diethylamine are combined in the presence of a suitable catalyst. The reaction mixture is then purified through distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: [(Azetidin-2-yl)methyl]diethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring is opened and substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions often require a base and are conducted at room temperature or slightly elevated temperatures.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted azetidines with different functional groups.
Scientific Research Applications
[(Azetidin-2-yl)methyl]diethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(Azetidin-2-yl)methyl]diethylamine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Azetidine: A simpler analog with a four-membered nitrogen-containing ring.
(Azetidin-2-yl)methylamine: A related compound with a similar structure but different substituents.
Spiro-azetidin-2-one: A spirocyclic compound with a fused azetidine ring.
Uniqueness: [(Azetidin-2-yl)methyl]diethylamine is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to simpler azetidines, it offers enhanced reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N-(azetidin-2-ylmethyl)-N-ethylethanamine |
InChI |
InChI=1S/C8H18N2/c1-3-10(4-2)7-8-5-6-9-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
KBDMEELYXYCYMR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1CCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Carbamothioylphenyl)amino]acetic acid](/img/structure/B13201765.png)
![2-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B13201777.png)

amine](/img/structure/B13201792.png)


![1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol](/img/structure/B13201809.png)



![[1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol](/img/structure/B13201837.png)



